Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is a synthetic compound that belongs to the class of morpholine derivatives. It has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The compound is characterized by the presence of a morpholine ring, a hydrazinecarbonyl moiety, and a benzyl group, which together contribute to its unique chemical properties and biological applications.
This compound can be synthesized through various chemical pathways, often involving the reaction of morpholine derivatives with hydrazine and carboxylic acids. The specific synthesis methods can vary based on desired yields and purity levels.
Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate can be classified as:
The synthesis of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate has a complex molecular structure featuring:
The molecular formula for Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is , with a molecular weight of approximately 250.26 g/mol. The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling.
Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is capable of participating in various chemical reactions:
The reactivity of this compound can be influenced by substituents on the morpholine ring or benzyl group, affecting its pharmacological profile.
The mechanism of action for Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is not fully elucidated but may involve:
Experimental studies are needed to clarify its precise mechanism, including binding affinity assays and cellular activity evaluations.
Relevant data from spectral analysis (infrared spectroscopy, nuclear magnetic resonance) provide insight into functional groups and molecular interactions.
Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate has potential applications in various fields:
Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate (CAS: 1384429-09-7) represents a structurally sophisticated heterocyclic compound that integrates morpholine and hydrazide pharmacophores within a single molecular framework. This hybrid architecture positions it as a privileged scaffold in medicinal chemistry, enabling diverse synthetic modifications for biological targeting. With the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol, its chemical complexity offers unique opportunities for structure-activity relationship (SAR) exploration [3] [4]. The compound’s commercial availability through specialized suppliers like TRC (Catalog: B592838) and AK Scientific (Catalog: 8049DW) underscores its established role in pharmaceutical R&D pipelines, though suppliers explicitly restrict its use to research applications [4] [6].
The compound’s architecture comprises three strategically positioned functional elements:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1384429-09-7 |
IUPAC Name | benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate |
Molecular Formula | C₁₃H₁₇N₃O₄ |
Molecular Weight | 279.29 g/mol |
SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN |
InChIKey | MOINEIASVCHVFJ-UHFFFAOYSA-N |
Canonical SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN |
Data consolidated from PubChem, Vulcanchem, and Arctom Scientific [1] [3] [8]
Predicted physicochemical properties include a boiling point of 520.3±50.0 °C and density of 1.304±0.06 g/cm³, indicating high thermal stability and solid-state packing efficiency. The pKa value of 11.91±0.20 reflects the weakly basic nature of the hydrazine nitrogen, influencing its solubility and ionization behavior under physiological conditions [4].
The strategic integration of morpholine and hydrazine functionalities evolved through three developmental phases:
Table 2: Structural Analogs and Evolutionary Relationships
Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate | 1384429-09-7 | 279.29 | Reference compound |
Benzyl 2-methylmorpholine-4-carboxylate | Not specified | 235.28 | Methyl at C2 instead of hydrazide |
4-Benzyl-2-carboxymorpholine hydrochloride | 135072-15-0 | 257.71 | Carboxylic acid at C2, benzyl at N4 |
Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | 500702-97-6 | 251.28 | R-stereochemistry at C2 with hydroxymethyl group |
Comparative data derived from PubChem and commercial supplier specifications [2] [3] [5]
These innovations addressed early limitations in morpholine derivative reactivity, transforming them from metabolic stability enhancers to functionalized scaffolds for targeted covalent inhibition.
This compound’s synthetic utility manifests in three strategic applications:
Recent disclosures at the 2025 Gordon Research Conference on Medicinal Chemistry highlighted its utility in "Organ-Targeted Delivery" systems, where structural analogs improved blood-brain barrier penetration in neurotherapeutics. The compound’s role in "Late-Breaking Topics: First Disclosures of Clinical Candidates" further validates its ongoing relevance in preclinical development [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1